An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxy-4-nitrophthalimide
An In-depth Technical Guide to the Synthesis and Characterization of N-Hydroxy-4-nitrophthalimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Hydroxy-4-nitrophthalimide, a key chemical intermediate. The document details a plausible synthetic protocol, expected physicochemical properties, and analytical characterization methods, collating available data and proposing experimental designs based on related literature.
Introduction
N-Hydroxy-4-nitrophthalimide (CAS No. 105969-98-0) is a derivative of phthalimide containing both a hydroxylamino and a nitro functional group.[][2] This substitution pattern makes it a valuable reagent and building block in organic synthesis, particularly in the formation of redox-active esters and for use in radical-mediated reactions. Its structural properties are of interest to researchers in medicinal chemistry and materials science. This guide outlines a proposed method for its synthesis and the analytical techniques for its characterization.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of N-Hydroxy-4-nitrophthalimide is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 105969-98-0 | [][2] |
| Molecular Formula | C₈H₄N₂O₅ | [] |
| Molecular Weight | 208.13 g/mol | [] |
| Boiling Point | 474.76 °C at 760 mmHg | [] |
| Density | 1.868 g/cm³ | [] |
| Purity (typical) | >98.0% (HPLC) | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
Table 1: Physicochemical Properties of N-Hydroxy-4-nitrophthalimide
Synthesis of N-Hydroxy-4-nitrophthalimide
Proposed Synthetic Pathway
Caption: Proposed synthesis of N-Hydroxy-4-nitrophthalimide.
Experimental Protocol
This protocol is adapted from the synthesis of N-(2-Hydroxyphenyl)-4-nitrophthalimide.[3]
Materials:
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4-Nitrophthalic anhydride
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Hydroxylamine hydrochloride
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Glacial acetic acid
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Deionized water
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophthalic anhydride (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).
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Add glacial acetic acid as the solvent.
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Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker of ice-cold deionized water to precipitate the product.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold deionized water to remove any residual acetic acid and unreacted hydroxylamine hydrochloride.
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Dry the product under vacuum.
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For further purification, recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture can be performed.
Characterization
The synthesized N-Hydroxy-4-nitrophthalimide should be characterized using standard analytical techniques to confirm its identity and purity.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of N-Hydroxy-4-nitrophthalimide.
Expected Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons on the nitro-substituted ring will likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The hydroxyl proton of the N-OH group is expected to be a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the two carbonyl carbons, and the aromatic carbons. The carbonyl carbons are expected in the range of 160-170 ppm. The aromatic carbons will appear in the region of 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the following key absorption bands:
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O-H stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-OH group.
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C=O stretch: Strong absorptions around 1700-1750 cm⁻¹ for the symmetric and asymmetric stretching of the imide carbonyl groups.
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N-O stretch (nitro): Strong, characteristic bands around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.
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C-N stretch: Absorption in the region of 1300-1390 cm⁻¹.
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Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula C₈H₄N₂O₅. Predicted m/z values for common adducts are listed in Table 2.[6]
| Adduct | Predicted m/z |
| [M+H]⁺ | 209.01930 |
| [M+Na]⁺ | 231.00124 |
| [M-H]⁻ | 207.00474 |
| [M]⁺ | 208.01147 |
Table 2: Predicted m/z Values for N-Hydroxy-4-nitrophthalimide Adducts [6]
Conclusion
This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of N-Hydroxy-4-nitrophthalimide. The provided experimental protocol, based on analogous reactions, offers a solid starting point for its laboratory preparation. The expected characterization data will aid researchers in confirming the successful synthesis and purity of the compound. Further research to publish a definitive synthesis and complete spectral analysis of N-Hydroxy-4-nitrophthalimide would be a valuable contribution to the chemical science community.
References
- 2. N-Hydroxy-4-nitrophthalimide | 105969-98-0 | TCI AMERICA [tcichemicals.com]
- 3. N-(2-Hydroxyphenyl)-4-nitrophthalimide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 5. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - N-hydroxy-4-nitrophthalimide (C8H4N2O5) [pubchemlite.lcsb.uni.lu]
